molecular formula C12H16ClN3O B14904201 2-Chloro-N-(cyclobutylmethyl)-6-(methylamino)isonicotinamide

2-Chloro-N-(cyclobutylmethyl)-6-(methylamino)isonicotinamide

Cat. No.: B14904201
M. Wt: 253.73 g/mol
InChI Key: DPNPLBHDSSYAAH-UHFFFAOYSA-N
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Description

2-Chloro-N-(cyclobutylmethyl)-6-(methylamino)isonicotinamide (CAS: 1285047-87-1) is a substituted isonicotinamide derivative characterized by a chloro group at the 2-position, a methylamino group at the 6-position, and a cyclobutylmethyl substituent on the amide nitrogen. Its InChIKey (HMSHRVPCSUJVSC-UHFFFAOYSA-N) confirms its unique stereoelectronic profile.

Properties

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

2-chloro-N-(cyclobutylmethyl)-6-(methylamino)pyridine-4-carboxamide

InChI

InChI=1S/C12H16ClN3O/c1-14-11-6-9(5-10(13)16-11)12(17)15-7-8-3-2-4-8/h5-6,8H,2-4,7H2,1H3,(H,14,16)(H,15,17)

InChI Key

DPNPLBHDSSYAAH-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=CC(=C1)C(=O)NCC2CCC2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(cyclobutylmethyl)-6-(methylamino)isonicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isonicotinamide Backbone: The initial step involves the preparation of isonicotinamide through the reaction of isonicotinic acid with ammonia or an amine.

    Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions, often using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Cyclobutylmethyl Group: The cyclobutylmethyl group is introduced through alkylation reactions, typically using cyclobutylmethyl halides in the presence of a base.

    Introduction of the Methylamino Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(cyclobutylmethyl)-6-(methylamino)isonicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted isonicotinamides with various functional groups.

Scientific Research Applications

2-Chloro-N-(cyclobutylmethyl)-6-(methylamino)isonicotinamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(cyclobutylmethyl)-6-(methylamino)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Chloro-N-(cyclobutylmethyl)-6-(methylamino)isonicotinamide with analogous chlorinated isonicotinamides and related derivatives, focusing on structural, physicochemical, and functional differences.

Table 1: Key Compounds for Comparison

Compound Name CAS Number Molecular Formula Substituents (Position) Suppliers Similarity Score*
This compound 1285047-87-1 C₁₃H₁₇ClN₄O Cl (2), CH₃NH (6), cyclobutylmethyl (N) 2 N/A
2-Chloro-N-methoxy-N,6-dimethylisonicotinamide 329946-08-9 C₉H₁₁ClN₂O₂ Cl (2), CH₃O (N), CH₃ (6) 1 N/A
2-Chloro-6-methylisonicotinic acid 62774-90-7 C₇H₆ClNO₂ Cl (2), CH₃ (6) N/A 0.85
2,6-Dichloro-4-methylnicotinic acid 41667-95-2 C₇H₅Cl₂NO₂ Cl (2,6), CH₃ (4) N/A 0.82

*Similarity scores based on Tanimoto coefficients (structural similarity) from .

Structural and Functional Differences

This substitution likely enhances solubility and target affinity compared to the methyl group in the latter . Cyclobutylmethyl vs. Methoxy: The cyclobutylmethyl group in the target compound increases lipophilicity and steric bulk relative to the methoxy group in 2-Chloro-N-methoxy-N,6-dimethylisonicotinamide (). This difference may influence membrane permeability and metabolic stability.

Chlorination Patterns: The mono-chlorination at position 2 in the target compound contrasts with the dichlorinated 2,6-Dichloro-4-methylnicotinic acid.

Physicochemical Properties

  • Molecular Weight and Lipophilicity :
    The target compound (MW: 272.75 g/mol) is heavier than 2-Chloro-N-methoxy-N,6-dimethylisonicotinamide (MW: 214.65 g/mol) due to the cyclobutylmethyl group. This group also raises calculated logP values, suggesting greater lipid membrane penetration .
  • Acid/Base Behavior: The methylamino group (pKa ~10) in the target compound introduces weak basicity, unlike the neutral methyl or methoxy substituents in analogs. This property may affect ionization state under physiological conditions .

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